![molecular formula C34H42O5 B14270548 12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate CAS No. 156490-83-4](/img/structure/B14270548.png)
12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate is a complex organic compound with a unique structure that includes aromatic rings, ether, and ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Preparation of 4-(1-Hydroxyethyl)phenol: This can be achieved through the reduction of 4-acetylphenol using a reducing agent such as sodium borohydride.
Formation of 12-bromo-1-dodecanol: This involves the bromination of 1-dodecanol using phosphorus tribromide.
Etherification: The 4-(1-Hydroxyethyl)phenol is then reacted with 12-bromo-1-dodecanol in the presence of a base like potassium carbonate to form 12-[4-(1-Hydroxyethyl)phenoxy]dodecanol.
Esterification: Finally, the esterification of 12-[4-(1-Hydroxyethyl)phenoxy]dodecanol with 4-benzoylbenzoic acid in the presence of a catalyst such as sulfuric acid yields this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of 12-[4-(1-Oxoethyl)phenoxy]dodecyl 4-benzoylbenzoate.
Reduction: Formation of 12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzylbenzoate.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate has several scientific research applications:
Chemistry: Used as a model compound for studying esterification and etherification reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mecanismo De Acción
The mechanism of action of 12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate involves its interaction with biological membranes due to its amphiphilic structure. The hydroxyethyl and benzoyl groups can interact with hydrophilic and hydrophobic regions, respectively, affecting membrane fluidity and permeability. This can lead to disruption of microbial cell membranes, contributing to its antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
- 12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-methylbenzoate
- 12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-chlorobenzoate
- 12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-nitrobenzoate
Uniqueness
12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. The benzoyl group enhances its ability to interact with biological membranes and contributes to its potential antimicrobial activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
156490-83-4 |
|---|---|
Fórmula molecular |
C34H42O5 |
Peso molecular |
530.7 g/mol |
Nombre IUPAC |
12-[4-(1-hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate |
InChI |
InChI=1S/C34H42O5/c1-27(35)28-21-23-32(24-22-28)38-25-13-8-6-4-2-3-5-7-9-14-26-39-34(37)31-19-17-30(18-20-31)33(36)29-15-11-10-12-16-29/h10-12,15-24,27,35H,2-9,13-14,25-26H2,1H3 |
Clave InChI |
CERMMWDVVSXZED-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)OCCCCCCCCCCCCOC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



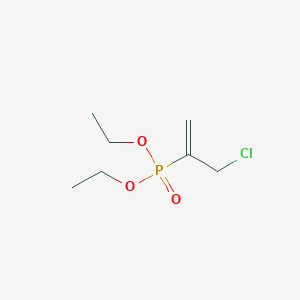
![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)
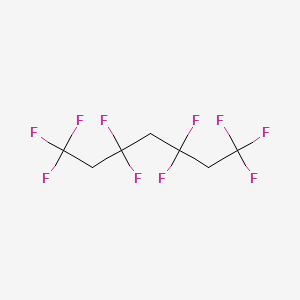
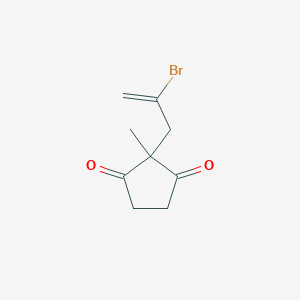
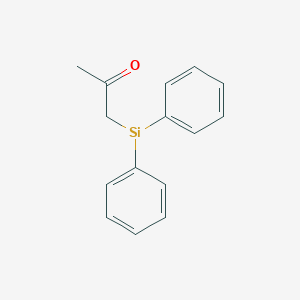
chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)
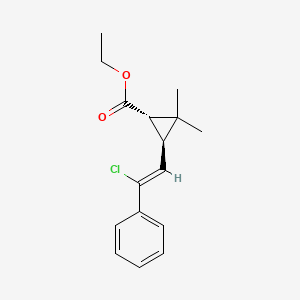

![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
![Fluoreno[1,2-b]pyran](/img/structure/B14270555.png)
![3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14270561.png)
